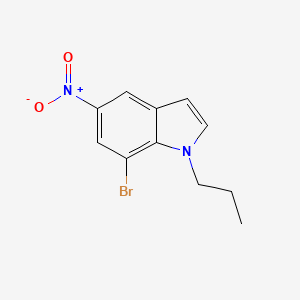
7-Bromo-5-nitro-1-propyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-5-nitro-1-propyl-1H-indole is a synthetic compound belonging to the indole family, characterized by the presence of a bromine atom at the 7th position, a nitro group at the 5th position, and a propyl group at the 1st position of the indole ring. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-nitro-1-propyl-1H-indole typically involves the bromination and nitration of an indole precursor followed by the introduction of a propyl group. One common method includes:
Bromination: The indole precursor is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 7th position.
Nitration: The brominated indole is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination, nitration, and alkylation steps helps in optimizing reaction conditions and minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-5-nitro-1-propyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Stille coupling to form more complex structures.
Common Reagents and Conditions
Oxidation: Tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts in the presence of suitable ligands and bases.
Major Products Formed
Reduction: 7-Bromo-5-amino-1-propyl-1H-indole.
Substitution: 7-(N-substituted)-5-nitro-1-propyl-1H-indole.
Coupling: Various biaryl or heteroaryl derivatives.
Aplicaciones Científicas De Investigación
7-Bromo-5-nitro-1-propyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Bromo-5-nitro-1-propyl-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and propyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-5-nitro-1H-indole: Lacks the propyl group, making it less lipophilic.
5-Nitro-1-propyl-1H-indole: Lacks the bromine atom, affecting its reactivity.
7-Bromo-1-propyl-1H-indole: Lacks the nitro group, reducing its potential biological activity.
Uniqueness
7-Bromo-5-nitro-1-propyl-1H-indole is unique due to the combination of bromine, nitro, and propyl groups, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential as a versatile building block in synthetic chemistry and drug discovery .
Propiedades
Fórmula molecular |
C11H11BrN2O2 |
|---|---|
Peso molecular |
283.12 g/mol |
Nombre IUPAC |
7-bromo-5-nitro-1-propylindole |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-4-13-5-3-8-6-9(14(15)16)7-10(12)11(8)13/h3,5-7H,2,4H2,1H3 |
Clave InChI |
ZOQQPNUQZRSZEV-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=CC2=CC(=CC(=C21)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


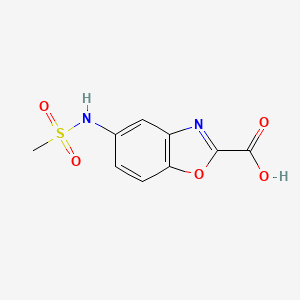
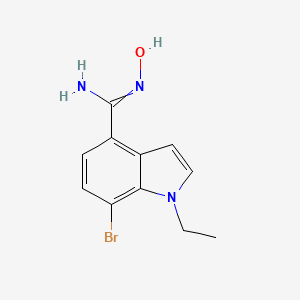
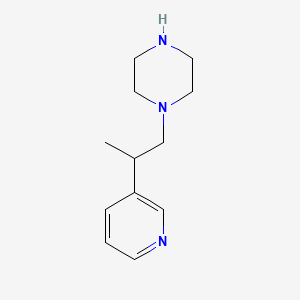
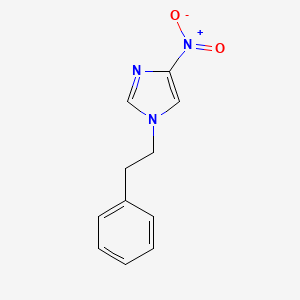
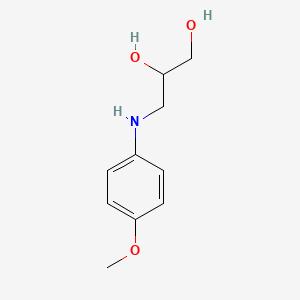
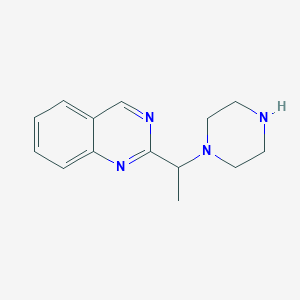
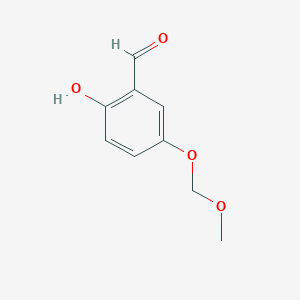
![[2-(Methoxymethyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B13880725.png)
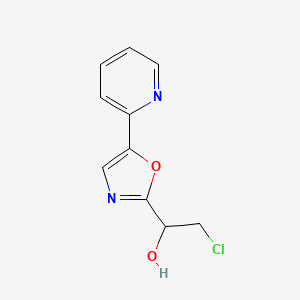

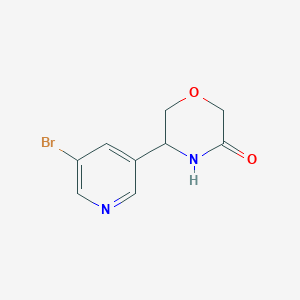
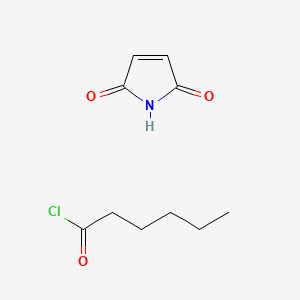
![3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one](/img/structure/B13880786.png)

